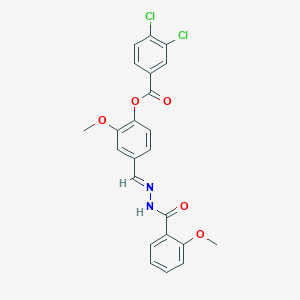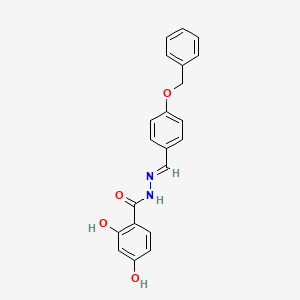
N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and benzylidene groups attached to a dihydroxybenzohydrazide core. Its molecular formula is C21H18N2O3, and it has a molecular weight of 346.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves a Schiff base reaction. This reaction is carried out by condensing 4-(benzyloxy)benzaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)dodecanohydrazide: Similar structure but with a longer alkyl chain.
(E)-2-((4-(Benzyloxy)benzylidene)amino)phenol: Contains an amino group instead of a hydrazide group.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is unique due to its combination of benzyloxy and benzylidene groups with dihydroxybenzohydrazide, which imparts specific chemical reactivity and potential biological activity .
Propiedades
Número CAS |
478534-21-3 |
|---|---|
Fórmula molecular |
C21H18N2O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+ |
Clave InChI |
VHAIIZKEJFMUKF-LPYMAVHISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


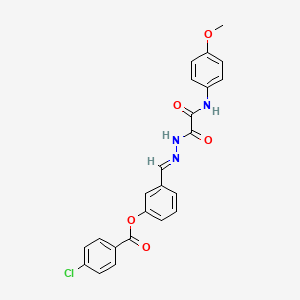
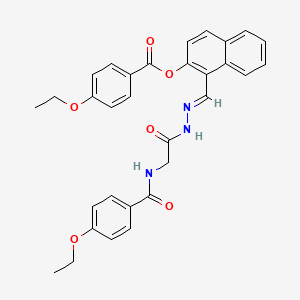
![N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15085066.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085067.png)
![Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B15085072.png)
![2-Methoxyethyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085082.png)
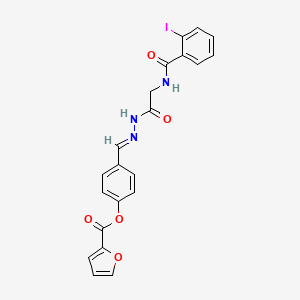
![2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide](/img/structure/B15085089.png)
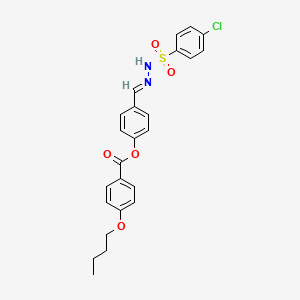
![(3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15085097.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15085098.png)
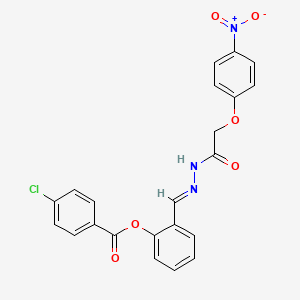
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B15085106.png)
